1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h2,4-8H,3,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDWPWYJVWBITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561694 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128773-74-0 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one typically involves the reaction of 4-methoxybenzyl chloride with a suitable dihydropyridinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of different substituted products
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant properties. Studies have shown that 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one can potentially mitigate oxidative stress in biological systems, making it a candidate for developing neuroprotective agents .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. In vitro studies suggest that it may inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. Its structure allows for interaction with microbial membranes, leading to potential applications in treating infections .
Synthetic Organic Chemistry
- Building Block for Synthesis : The unique structure of this compound makes it an important building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex heterocyclic compounds and pharmaceuticals .
- Reagent in Chemical Reactions : This compound can serve as a reagent in various chemical reactions, including nucleophilic substitutions and cyclization processes, which are essential for creating diverse chemical entities in drug design .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Findings :
- Meta-substituted analogs (e.g., 1f) exhibited higher cytotoxicity than ortho- or para-substituted counterparts due to favorable stereostructural interactions with cellular targets like thioredoxin reductase (TrxR) .
- The para-methoxybenzyl group (as in 1g) showed minimal activity (IC₅₀ >200 μM), emphasizing the critical role of substituent position .
Role of the 5,6-Dihydropyridin-2(1H)-one Core
The lactam scaffold is indispensable for bioactivity:
- Electrophilicity : PL’s α,β-unsaturated ketone reacts with cysteamine (k₂ = 2.26 M⁻¹s⁻¹), generating ROS and inducing apoptosis. Analogs lacking this scaffold (e.g., 1k, k₂ = 1.80 M⁻¹s⁻¹) showed reduced reactivity and cytotoxicity .
- Stability : PL and its analogs remained stable in PBS buffer, confirming that bioactivity differences arise from structural features rather than degradation .
Comparison with Pharmaceutical Intermediates
Several 5,6-dihydropyridin-2(1H)-one derivatives are intermediates in drug synthesis:
| Compound | Application | Key Feature |
|---|---|---|
| 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 503615-03-0) | Apixaban synthesis | Morpholino group enhances solubility |
| 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3) | Anticoagulant precursor | Amino group for coupling reactions |
These compounds prioritize synthetic utility over direct bioactivity, contrasting with PL analogs designed for anticancer effects .
Biological Activity
1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one, with the CAS number 128773-74-0, is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C13H15NO2
- Molecular Weight : 217.26 g/mol
- LogP : 1.92160
- PSA (Polar Surface Area) : 29.54 Ų
Biological Activity Overview
This compound has been investigated for various biological activities including:
- Anticancer Activity : Several studies have indicated that compounds within the dihydropyridine class exhibit significant anticancer properties.
- Cytotoxic Effects : Research has shown that this compound can induce apoptosis in cancer cell lines.
Anticancer Activity
Recent research highlights the potential of this compound as an anticancer agent. A study conducted by Olejnikova et al. synthesized a series of 1,4-dihydropyridine derivatives and evaluated their activity against various cancer cell lines, including HeLa (cervical carcinoma), Jurkat (leukemia), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) . Among these derivatives, certain compounds showed promising cytotoxic effects.
Case Study: Cytotoxicity Evaluation
In a comparative study, the cytotoxicity of this compound was assessed against several cancer cell lines using Differential Nuclear Staining (DNS). The results indicated that this compound could induce significant cytotoxicity in leukemia cell lines with IC50 values comparable to other potent anticancer agents .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.79 | Induction of apoptosis |
| Jurkat | 1.6 | Caspase activation |
| A549 | Not specified | Phosphatidylserine externalization |
| MIA PaCa-2 | Not specified | Cell cycle arrest |
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : This compound has been shown to promote apoptosis in cancer cells through caspase activation and phosphatidylserine externalization .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation .
Molecular Docking Studies
Molecular docking studies have suggested that this compound can interact with key proteins involved in cancer progression. For instance, it was found to bind effectively to transforming growth factor beta (TGF-β) receptors, indicating a potential pathway for therapeutic intervention .
Q & A
Q. What are the standard synthetic routes for 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Reductive amination : Reduction of nitro intermediates (e.g., 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one) using catalysts like Pd/C under hydrogen pressure to yield amine derivatives .
- Acylation : Reaction of intermediates with acyl chlorides (e.g., 5-bromopentanoyl chloride) in the presence of organic bases (e.g., triethylamine) to form amide bonds .
- Cyclization : Acid-mediated cyclization of intermediates to generate the lactam core .
Q. Characterization methods :
Q. What pharmacological activities are associated with the 5,6-dihydropyridin-2(1H)-one scaffold?
The scaffold is critical for:
- Anticancer activity : Induction of ROS-mediated apoptosis (e.g., IC₅₀ = 10.4 μM in LO2 cells) and G2/M cell cycle arrest in cancer models .
- Antioxidant modulation : Disruption of redox balance via glutathione (GSH) depletion (e.g., 30 μM PL reduces GSH/GSSG ratio by 70%) .
- Mitochondrial dysfunction : Collapse of mitochondrial membrane potential (e.g., 80% loss in A549 cells at 30 μM) .
Q. Key assays :
- MTT assay : Cytotoxicity screening (e.g., A549 lung cancer cells) .
- Flow cytometry : Apoptosis detection (Annexin V/PI staining) and cell cycle analysis .
Advanced Research Questions
Q. How does the 5,6-dihydropyridin-2(1H)-one unit enhance bioactivity compared to analogs lacking this moiety?
- Electrophilicity : The α,β-unsaturated lactam reacts with nucleophiles (e.g., cysteamine, k₂ = 2.26 M⁻¹s⁻¹) to generate ROS, unlike analogs with substituted cinnamoyl groups (k₂ = 1.80 M⁻¹s⁻¹) .
- Positional effects : Meta-substituents on aryl groups improve cytotoxicity (e.g., 1f IC₅₀ = 83.8 μM vs. 1g IC₅₀ > 200 μM in SKOV3 cells), likely due to stereoelectronic compatibility with target proteins like thioredoxin reductase (TrxR) .
Q. Experimental validation :
Q. What experimental strategies resolve contradictions in ROS-mediated mechanisms for anticancer activity?
ROS exhibit dual roles (pro-survival vs. pro-apoptotic), requiring:
- Dose-dependent assays : Low ROS (≤20 μM) may promote survival, while high ROS (≥30 μM) triggers apoptosis .
- NAC pretreatment : Use of N-acetylcysteine (NAC) to suppress ROS and validate mechanistic pathways (e.g., NAC reverses PL-induced G2/M arrest by 60%) .
- Lipid peroxidation markers : Measure malondialdehyde (MDA) levels (e.g., 3-fold increase at 30 μM PL) to link ROS to oxidative damage .
Q. Advanced tools :
Q. How can researchers optimize synthetic yields of this compound derivatives?
Key challenges :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
